Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate: is a chemical compound belonging to the class of heterocyclic organic compounds It features a fused ring structure containing nitrogen atoms, which is characteristic of imidazo[1,2-a]pyridine derivatives
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common synthetic route involves the condensation of appropriate starting materials, such as amines and carboxylic acids, under specific conditions to form the imidazo[1,2-a]pyridine core.
Cyclization Reactions: Cyclization reactions can be employed to construct the fused ring system. This often involves heating the precursor molecules in the presence of a catalyst.
Methylation: The final step typically involves methylation of the carboxylic acid group to produce the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation and cyclization reactions, often using continuous flow reactors to ensure consistent quality and yield. The methylation step can be performed using reagents like methyl iodide or dimethyl sulfate under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms within the ring structure, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like ammonia (NH3), amines, or halides
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols
Reduction Products: Alcohols or amines
Substitution Products: Amides, ethers, or halogenated derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Medicine: Research has explored its use in drug discovery, particularly in the development of analgesic, antipyretic, and anti-inflammatory agents. Industry: Its derivatives are used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antibacterial activity may involve inhibition of bacterial enzymes or disruption of cell wall synthesis. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
tert-Butyl 2-(4-cyanophenyl)-5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine-7-carboxylate
Uniqueness: Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is unique in its structural features and potential applications. Its fused ring system and nitrogen atoms provide distinct chemical properties that differentiate it from other compounds in the same class.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIQFYELLGXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C=CN=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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